1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the imidazole or purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with potential biological activity.
Imidazoles: A class of compounds with a similar imidazole ring structure.
Purines: Compounds with a purine ring system, often found in nucleic acids
Uniqueness
1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)11-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
DBZYZIWTKWJQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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